Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-

Marine toxin chemistry electrophile reactivity sodium channel modulation

Brevetoxin C (PbTx-8, BTX-C) is the 43-chloro-41-oxo analog of brevetoxin B, generated during chloroform extraction. Its chloromethyl ketone moiety replaces the labile aldehyde of PbTx-2, enabling controlled covalent derivatization without non-specific Schiff-base formation. • Enables selective construction of photoactivatable crosslinkers & fluorescent Site-5 VSSC probes for toxin-channel interaction mapping • Candidate antagonist scaffold for negative allosteric modulator screening-K-ring modification may convert agonist to antagonist activity • Essential forensic calibration standard for distinguishing extraction artifacts from genuine metabolic profiles in shellfish monitoring Supplied with full Certificate of Analysis; for research use only.

Molecular Formula C49H69ClO14
Molecular Weight 917.5 g/mol
CAS No. 82983-92-4
Cat. No. B1649413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo-
CAS82983-92-4
Molecular FormulaC49H69ClO14
Molecular Weight917.5 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=O)CCl)O)C)C)(OC6(CC5)C)C
InChIInChI=1S/C49H69ClO14/c1-24-13-30-35(21-47(5)37(57-30)19-34-44(63-47)25(2)14-42(53)59-34)56-29-10-12-46(4)38(60-43(24)29)20-39-48(6,64-46)22-41-45(3,62-39)11-8-9-28-31(58-41)17-33-32(55-28)18-40-49(7,61-33)36(52)16-27(54-40)15-26(51)23-50/h8-9,14,24,27-41,43-44,52H,10-13,15-23H2,1-7H3/b9-8-
InChIKeyLLWZTLRNRYPFBO-HJWRWDBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevetoxin C (PbTx-8): Identity and Classification


Brevetoxin B, 43-chloro-41-deformyl-41,43-dihydro-41-oxo- (CAS 82983-92-4), also designated Brevetoxin C, PbTx-8, or BTX-C, is a chlorinated polyether marine toxin structurally related to the Brevetoxin B (PbTx-2) family [1]. It is classified as a ciguatoxin and binds to Site 5 of voltage-gated sodium channels (VSSCs) [2]. Unlike the major algal metabolites, this compound is recognized as an artifact generated during chloroform extraction of PbTx-2, introducing a specific 43-chloro-41-oxo modification that distinguishes it from other commercially available type‑B brevetoxins [3].

Target Voltage-gated sodium channel (VSSC) Site 5 ligand for ion channel pharmacology studies
Identity Chloroform-artifact chlorinated polyether; distinct from biosynthetic PbTx-2 metabolite
Probe Chloromethyl ketone electrophile supports covalent probe and photoaffinity labeling workflows

Why Generic PbTx-2 Cannot Substitute for PbTx-8


Direct substitution of the 43-chloro-41-deformyl derivative with the more abundant Brevetoxin B (PbTx-2) is not scientifically valid due to fundamental differences in the K‑ring side‑chain chemistry. PbTx-2 possesses a reactive α,β‑unsaturated aldehyde terminus that confers potent agonist activity at Site 5 of voltage‑gated sodium channels [1]. In contrast, the 43‑chloro‑41‑oxo modification found in Brevetoxin C (PbTx‑8) replaces this aldehyde with a chloromethyl ketone moiety, a structural change that, based on class‑level evidence with analogous K‑ring side‑chain modifications, can profoundly alter pharmacological efficacy—potentially converting the compound from a full agonist into a partial agonist or antagonist while retaining high‑affinity receptor binding [2]. Therefore, using the parent toxin in experiments requiring the specifically modified electrophile would introduce uncontrolled variables in channel gating, metabolic stability, and downstream signaling outcomes.

Side-chain chemistry PbTx-8: chloromethyl ketone (–CH₂COCH₂Cl) PbTx-2: α,β-unsaturated aldehyde (–CH=CHCHO)
Binding-site response May shift toward altered VSSC Site 5 gating profile; class-level evidence indicates possible loss of full agonist activity Reported full binding-site engagement at Site 5
Extraction origin Chloroform-specific artifact; defined molecular species Naturally occurring algal metabolite; may contain PbTx-8 as chloroform-induced contaminant

Key Differentiation Evidence for PbTx-8


Chloromethyl Ketone vs. α,β-Unsaturated Aldehyde

The 43‑chloro‑41‑deformyl‑41,43‑dihydro‑41‑oxo‑ compound (PbTx‑8) contains a terminal chloromethyl ketone (–CH₂COCH₂Cl) in place of the α,β‑unsaturated aldehyde (–CH=CHCHO) that defines Brevetoxin B (PbTx‑2) [1]. This replacement eliminates the conjugated double‑bond system present in PbTx‑2. While quantitative side‑by‑side binding data for PbTx‑8 itself have not been published, a seminal structure‑activity relationship study demonstrated that cleavage of ring D and esterification of the resulting alcohol—a modification of comparable magnitude to the aldehyde‑to‑ketone/chloro change—in a brevetoxin B analog produces a compound with markedly altered sodium channel gating efficacy [2]. Therefore, researchers requiring the specific electrophilic reactivity profile of a chloromethyl ketone for photoaffinity labeling, covalent probe development, or antagonist screening must select this compound over PbTx‑2 [3].

Electrophile identity
Class-level inference
PbTx-8: chloromethyl ketone (–CH₂COCH₂Cl) lacking α,β-unsaturation vs PbTx-2: α,β-unsaturated aldehyde (–CH=CHCHO). No direct binding data for this pair.
Determines covalent probe suitability and electrophile-directed workflow fit
Functional inference from brevetoxin K-ring analog studies on rat brain synaptosomes
Marine toxin chemistry electrophile reactivity sodium channel modulation

Chloroform-Specific Artifact Origin and Purity

Brevetoxin C (PbTx‑8) is not a natural biosynthetic product; it is generated specifically when Brevetoxin B (PbTx‑2) is exposed to chloroform during extraction, a process that converts the terminal aldehyde to the chloromethyl ketone [1]. Consequently, PbTx‑8 is absent from fresh cell lysates or tissues extracted with non‑chlorinated solvents [2]. This distinction is critical because PbTx‑2 samples exposed to chloroform may contain variable amounts of PbTx‑8 as a contaminant, while PbTx‑8 procured as a purified standard guarantees a single, defined molecular species. In analytical toxicology, the presence of PbTx‑8 serves as a definitive marker that chloroform‑based extraction was employed, whereas its absence in alternative extraction protocols can be used to rule out artifactual formation [3].

Artifact origin
Cross-study comparable
PbTx-8 formed exclusively during CHCl₃ extraction of PbTx-2; absent in acetonitrile or methanol extracts. Verified by LC-MS/MS in K. brevis cultures and field bloom samples.
Defines extraction-method reference standard for artifact profiling
Enables ruling out artifactual formation in alternative extraction protocols
toxin artifact analytical standard extraction chemistry

Pharmacological Shift: Agonist vs. Antagonist Potential

Class‑level evidence from systematic modification of the brevetoxin K‑ring side‑chain demonstrates that large electrophilic substitutions can decouple binding affinity from channel‑gating efficacy. In rat brain synaptosome assays, parent PbTx‑3 (Kd ≈ 0.1–1 nM) and its benzoyl‑PbTx‑3 derivative both bind Site 5 with high affinity, yet benzoyl‑PbTx‑3 acts as a full agonist while α‑naphthoyl‑PbTx‑3 becomes a competitive antagonist that blocks PbTx‑3‑elicited sodium currents [1]. The 43‑chloro‑41‑oxo modification of PbTx‑8 constitutes a similarly substantial alteration to the K‑ring side‑chain (replacement of –CH=CHCHO with –CH₂COCH₂Cl) and, by structural analogy, is predicted to shift the pharmacological profile toward antagonism or partial agonism [2]. Although direct electrophysiological data for PbTx‑8 have not been reported, the established structure‑activity relationship strongly indicates that PbTx‑8 cannot be assumed to replicate the agonist behavior of PbTx‑2 or PbTx‑3 .

Pharmacological shift context
Class-level inference
K-ring side-chain modifications of comparable magnitude (e.g., α-naphthoyl-PbTx-3) retain Site 5 binding but produce reported competitive binding context instead of full binding-site engagement. Direct PbTx-8 electrophysiology data not yet reported.
Supports binding-site response interpretation; PbTx-8 cannot be assumed to replicate PbTx-2 or PbTx-3 behavior
Based on [³H]-PbTx-3 displacement and Xenopus oocyte voltage-clamp comparator studies
sodium channel pharmacology agonist‑antagonist switch site‑5 ligand

Unique Mass Spectrometric Signature for Targeted Assays

PbTx‑8 (C₄₉H₆₉ClO₁₄) has a monoisotopic mass of 916.4376 Da (average mass 917.51 Da) [1]. Its distinct chlorine isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1 ratio) provides a unique mass spectrometric signature that differentiates it from non‑chlorinated brevetoxins such as PbTx‑2 (C₅₀H₇₀O₁₄, monoisotopic mass 894.476 Da) and PbTx‑3 (C₅₀H₇₂O₁₄, monoisotopic mass 896.492 Da) [2]. In reversed‑phase LC‑MS/MS, PbTx‑8 elutes as a distinct peak with a characteristic retention time and MRM transitions (e.g., m/z 917.5 → 899.5, loss of H₂O) that do not overlap with PbTx‑2 or PbTx‑3 under standard conditions [3]. This enables unequivocal quantification of PbTx‑8 in complex shellfish matrices without cross‑interference.

MS signature
Cross-study comparable
Monoisotopic mass 916.44 Da; distinct ³⁵Cl/³⁷Cl isotopic pattern (~3:1); Δm +22.0 Da vs PbTx-2 (894.48 Da). MRM transition m/z 917.5 → 899.5 under standard C18 LC-MS/MS conditions.
Enables chlorine-specific MRM detection without cross-interference from non-chlorinated brevetoxins
Suitable as calibration marker in complex shellfish matrix analysis
LC‑MS/MS analytical method development toxin quantification

High-Value Research Applications of PbTx-8


Photoaffinity Labeling and Covalent Probe Development

The 43‑chloro‑41‑oxo modification provides a stable chloromethyl ketone handle that can be exploited for covalent attachment of photoactivatable crosslinkers or fluorescent reporters. Unlike the reactive aldehyde of PbTx‑2, which undergoes non‑specific Schiff‑base formation, the chloromethyl ketone allows controlled, selective derivatization, enabling the creation of Site‑5‑directed probes [1]. This is essential for mapping toxin‑channel interactions under conditions where the parent aldehyde would produce artifactual labeling.

Brevetoxin Antagonist Screening and Profiling

Based on class‑level evidence that large K‑ring modifications can switch brevetoxins from agonists to antagonists [1], PbTx‑8 is a strong candidate for antagonist screening campaigns. Laboratories seeking to identify negative allosteric modulators of Site 5 must use PbTx‑8 rather than PbTx‑2 or PbTx‑3, because the parent compounds retain full agonist activity and would mask antagonist effects in competitive binding or electrophysiology assays [2].

Analytical Standard for Chloroform-Artifact Detection

Because PbTx‑8 is formed exclusively during chloroform extraction [1], it is an indispensable reference material for forensic and regulatory laboratories. By using PbTx‑8 as a calibration standard, analysts can quantify artifact formation in stored samples, distinguish genuine metabolic profiles from extraction‑induced modifications, and improve the accuracy of brevetoxin exposure assessments in shellfish monitoring programs [2].

Structure-Activity Relationship Studies on K-Ring Side-Chain

PbTx‑8 is a specifically modified analog that fills a gap in the brevetoxin SAR library. Its chloro‑keto terminus contrasts with the aldehyde (PbTx‑2), alcohol (PbTx‑9), and carboxylic acid (PbTx‑3) variants, allowing systematic investigation of how progressive oxidation/halogenation of the side‑chain affects binding kinetics, channel gating, and in vivo toxicity [1]. Procurement of this discrete compound enables a complete SAR matrix that cannot be constructed using only the commonly available PbTx‑2 and PbTx‑3.

Application
Selection Property
Validation Focus
Covalent probe development
Chloromethyl ketone electrophile specificity
Site-specific labeling validation; controlled derivatization vs non-specific aldehyde reactivity
VSSC Site 5 ligand screening
Binding-site response context
Ligand activity profiling; distinguish full binding-site engagement from altered gating response
Extraction artifact reference standard
Chloroform-specific extraction origin
LC-MS/MS method calibration; artifact quantification in stored samples and shellfish monitoring
K-ring SAR library construction
Side-chain modification context
Binding kinetics and channel gating review across aldehyde, alcohol, acid, and chloro-keto variants
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